molecular formula C11H10BrIN2S B5052448 3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide

3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide

Cat. No.: B5052448
M. Wt: 409.09 g/mol
InChI Key: JYTNKGPQDIPFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide is a heterocyclic compound that features both imidazole and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide typically involves the cyclocondensation of 2-aminothiazoles with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is efficient and environmentally friendly, providing high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and thioethers, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide is unique due to its specific substitution pattern and the presence of the iodine atom, which enhances its reactivity and potential biological activity. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.

Properties

IUPAC Name

3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2S.BrH/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11;/h1-4,7H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTNKGPQDIPFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC=C(C=C3)I.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrIN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.